tert-butyl (2Z)-2-[3-[(2-iodobenzoyl)amino]isoindol-1-ylidene]-3-oxobutanoate
Description
tert-butyl (2Z)-2-[3-[(2-iodobenzoyl)amino]isoindol-1-ylidene]-3-oxobutanoate: is a complex organic compound that belongs to the class of isoindoline derivatives This compound is characterized by the presence of a tert-butyl ester group, an iodinated benzoyl amide, and an isoindoline moiety
Properties
IUPAC Name |
tert-butyl (2Z)-2-[3-[(2-iodobenzoyl)amino]isoindol-1-ylidene]-3-oxobutanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21IN2O4/c1-13(27)18(22(29)30-23(2,3)4)19-14-9-5-6-10-15(14)20(25-19)26-21(28)16-11-7-8-12-17(16)24/h5-12H,1-4H3,(H,25,26,28)/b19-18- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFDYJXLISAGKKD-HNENSFHCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C(=C1C2=CC=CC=C2C(=N1)NC(=O)C3=CC=CC=C3I)C(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)/C(=C/1\C2=CC=CC=C2C(=N1)NC(=O)C3=CC=CC=C3I)/C(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21IN2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
516.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl (2Z)-2-[3-[(2-iodobenzoyl)amino]isoindol-1-ylidene]-3-oxobutanoate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes:
Formation of the Isoindoline Core: This can be achieved through the cyclization of an appropriate phthalic anhydride derivative with an amine.
Introduction of the Iodinated Benzoyl Group: This step involves the acylation of the isoindoline core with 2-iodobenzoyl chloride in the presence of a base such as triethylamine.
Formation of the tert-Butyl Ester: The final step involves the esterification of the resulting intermediate with tert-butyl bromoacetate under basic conditions.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general principles of organic synthesis and scale-up techniques would apply. This includes optimizing reaction conditions, purification processes, and ensuring the safety and efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
tert-butyl (2Z)-2-[3-[(2-iodobenzoyl)amino]isoindol-1-ylidene]-3-oxobutanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove the iodinated benzoyl group or reduce other functional groups within the molecule.
Substitution: The iodinated benzoyl group can be substituted with other groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield amines or alcohols.
Scientific Research Applications
tert-butyl (2Z)-2-[3-[(2-iodobenzoyl)amino]isoindol-1-ylidene]-3-oxobutanoate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and protein-ligand binding.
Industry: It may be used in the development of new materials or as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism by which tert-butyl (2Z)-2-[3-[(2-iodobenzoyl)amino]isoindol-1-ylidene]-3-oxobutanoate exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The molecular targets and pathways involved would vary based on the specific context of its use.
Comparison with Similar Compounds
Similar Compounds
- tert-butyl (2Z)-2-[3-[(2-chlorobenzoyl)amino]isoindol-1-ylidene]-3-oxobutanoate
- tert-butyl (2Z)-2-[3-[(2-bromobenzoyl)amino]isoindol-1-ylidene]-3-oxobutanoate
- tert-butyl (2Z)-2-[3-[(2-fluorobenzoyl)amino]isoindol-1-ylidene]-3-oxobutanoate
Uniqueness
The uniqueness of tert-butyl (2Z)-2-[3-[(2-iodobenzoyl)amino]isoindol-1-ylidene]-3-oxobutanoate lies in the presence of the iodinated benzoyl group, which can impart distinct reactivity and properties compared to its chloro, bromo, or fluoro analogs. This can influence its behavior in chemical reactions and its interactions in biological systems.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
